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molecular formula C9H15NO4 B8671133 (2S)-2-cyclopentyl-2-[(methoxycarbonyl)amino]acetic acid

(2S)-2-cyclopentyl-2-[(methoxycarbonyl)amino]acetic acid

Cat. No. B8671133
M. Wt: 201.22 g/mol
InChI Key: QGXGXVGYRUPLHU-ZETCQYMHSA-N
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Patent
US08361998B2

Procedure details

KOH (3.87 g, 69.0 mmol) in water (50 mL) was added to ethyl 2-cyclopentyl-2-(methoxycarbonylamino)acetate (Compound I2.1) (7.6 g, 33.2 mmol) in ethanol (20 mL). The resultant mixture was stirred at rt for 5 h. Part of the solvent was removed under reduce pressure. The remaining mixture was extracted with Et2O (2×50 mL). The pH of the water layer was acidified by additions of HCl (1N, 20 mL) and the resultant mixture was extracted with DCM (3×50 mL), dried (MgSO4) and concentrated under reduce pressure. The residue was purified via Biotage (gradient: 10-80% of DCM/MeOH/HOAc (1: 0.05: 0.01) in DCM, KP-SIL 340 g column), KP-SIL 340 g column) to give the title product (5.95 g, 85%). 1H NMR (600 MHz, CDCl3) 1.26-1.48, 1.49-1.68, 1.68-1.85, 2.28, 3.69, 4.31, 5.12. Total no of protons: 14.
Name
Quantity
3.87 g
Type
reactant
Reaction Step One
Name
ethyl 2-cyclopentyl-2-(methoxycarbonylamino)acetate
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
title product
Yield
85%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH:3]1([CH:8]([NH:14][C:15]([O:17][CH3:18])=[O:16])[C:9]([O:11]CC)=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4]1>O.C(O)C>[CH:3]1([CH:8]([NH:14][C:15]([O:17][CH3:18])=[O:16])[C:9]([OH:11])=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.87 g
Type
reactant
Smiles
[OH-].[K+]
Name
ethyl 2-cyclopentyl-2-(methoxycarbonylamino)acetate
Quantity
7.6 g
Type
reactant
Smiles
C1(CCCC1)C(C(=O)OCC)NC(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Part of the solvent was removed
EXTRACTION
Type
EXTRACTION
Details
The remaining mixture was extracted with Et2O (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with DCM (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via Biotage (gradient: 10-80% of DCM/MeOH/HOAc (1: 0.05: 0.01) in DCM, KP-SIL 340 g column), KP-SIL 340 g column)

Outcomes

Product
Name
title product
Type
product
Smiles
C1(CCCC1)C(C(=O)O)NC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.95 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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